2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide
Overview
Description
Scientific Research Applications
Biological Activities and Synthesis : A study by Rasool et al. (2016) synthesized molecules bearing multiple functional groups, including derivatives of 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide, to evaluate their antibiotic effect against Gram-positive and Gram-negative bacteria and lipoxygenase activity. They found that certain derivatives displayed substantial antibacterial activity and lipoxygenase inhibitory activity (Rasool et al., 2016).
Characterization of Derivatives : Olszewska et al. (2011) focused on characterizing N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides, using X-ray powder diffraction. The study provided detailed diffraction data, essential for understanding the properties of these compounds (Olszewska et al., 2011).
Antimicrobial and Enzyme Inhibition Studies : Aziz‐ur‐Rehman et al. (2014) synthesized and evaluated N'Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazides for antibacterial and anti-enzymatic activities. Their findings contribute to understanding the potential pharmacological applications of these compounds (Aziz‐ur‐Rehman et al., 2014).
Reaction Products of Pharmaceuticals and Disinfectants : Krkošek et al. (2011) investigated the chlorination of gemfibrozil, a pharmaceutical that contains similar structural elements to this compound. This study is relevant for understanding the environmental impact and transformation of such compounds (Krkošek et al., 2011).
Solution-phase Behavior and Molecular Structures : Suzuki et al. (1990) explored the solution-phase behavior and solid-state structures of certain dimethylphenoxy compounds, providing insights into the chemical properties of related structures (Suzuki et al., 1990).
Future Directions
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-6-3-8(4-7(2)10(6)11)15-5-9(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESQBZMQMDXTCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351139 | |
Record name | 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156867-62-8 | |
Record name | 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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